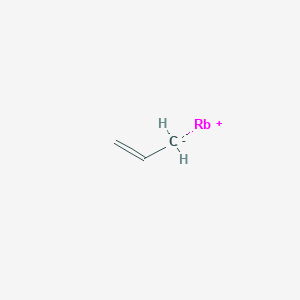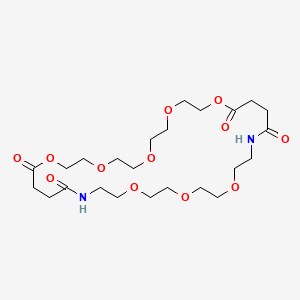
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone is a complex organic compound with the molecular formula C24H42N2O12. It is characterized by its unique structure, which includes multiple ether and amide linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone typically involves multi-step organic reactions. One common method involves the reaction of polyethylene glycol (PEG) derivatives with amine groups, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone involves its interaction with molecular targets such as proteins and enzymes. The compound’s multiple ether and amide linkages allow it to form stable complexes with these targets, potentially modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science .
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the amide linkages.
Crown Ethers: Share the ether linkages but have different ring sizes and functionalities.
Cyclodextrins: Cyclic oligosaccharides with similar applications in drug delivery but different chemical structures.
Uniqueness
1,4,7,10,13,21,24,27-Octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone is unique due to its combination of ether and amide linkages, which provide it with distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
79688-19-0 |
|---|---|
Fórmula molecular |
C24H42N2O12 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
1,4,7,10,13,21,24,27-octaoxa-18,30-diazacyclotetratriacontane-14,17,31,34-tetrone |
InChI |
InChI=1S/C24H42N2O12/c27-21-1-3-23(29)37-19-17-35-15-13-34-14-16-36-18-20-38-24(30)4-2-22(28)26-6-8-32-10-12-33-11-9-31-7-5-25-21/h1-20H2,(H,25,27)(H,26,28) |
Clave InChI |
UCYQRXGXKUSCAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)NCCOCCOCCOCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
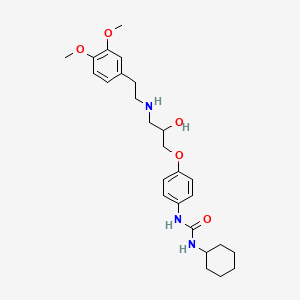
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
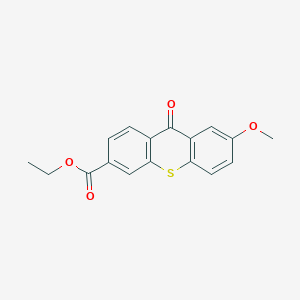
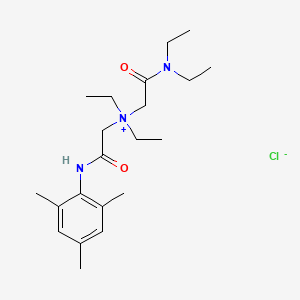
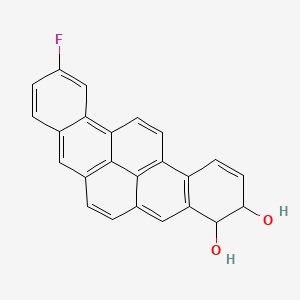
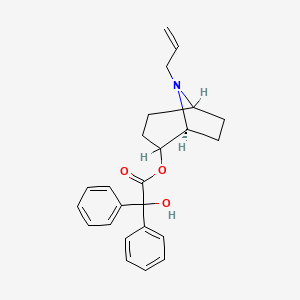
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)

![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
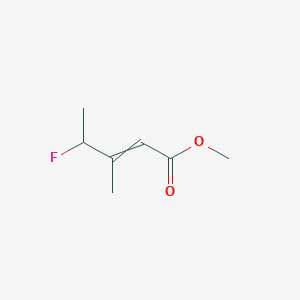
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
